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molecular formula C10H13N3O4 B8713539 2-[(Tert-butoxycarbonyl)amino]pyrimidine-5-carboxylic acid

2-[(Tert-butoxycarbonyl)amino]pyrimidine-5-carboxylic acid

Cat. No. B8713539
M. Wt: 239.23 g/mol
InChI Key: GCLLRSFONGULDU-UHFFFAOYSA-N
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Patent
US05691323

Procedure details

A mixture of 200 mg of ethyl 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylate, 125 mg of potassium hydroxide and 15 mL of ethanol was heated to 70° C. for 3 h, cooled and concentrated under reduced pressure. The residue was dissolved in 50 mL of ice water, washed with 50 mL of ether, acidified to pH=3 with conc. HCl and extracted with 3×50 mL of chloroform. The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure. Drying under vacuum gave 156 mg of 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylic acid as a white solid.
Name
ethyl 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[N:14]=[CH:13][C:12]([C:15]([O:17]CC)=[O:16])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>C(O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[N:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
ethyl 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylate
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)C(=O)OCC
Name
Quantity
125 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL of ice water
WASH
Type
WASH
Details
washed with 50 mL of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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